N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide is a synthetic organic compound known for its potential antimicrobial properties. This compound belongs to the class of benzenesulfonyl derivatives, which are known for their diverse biological activities, including antibacterial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the 1,2,3,4-tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.
Sulfonylation: The tetrahydroquinoline core is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the benzenesulfonyl group at the nitrogen atom of the tetrahydroquinoline.
Acetamide Formation: The final step involves the introduction of the acetamide group. This can be achieved by reacting the sulfonylated tetrahydroquinoline with 3-methylphenylacetic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Povarov reaction and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide has several scientific research applications:
Antimicrobial Research: The compound has shown potential as an antimicrobial agent against Gram-positive and Gram-negative bacteria.
Drug Development: It is being explored as a lead compound for the development of new antibiotics, particularly against drug-resistant bacterial strains.
Biological Studies: The compound is used in studies to understand its interaction with bacterial enzymes and its mechanism of action.
Mechanism of Action
The antimicrobial activity of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide is believed to be due to its interaction with bacterial enzymes involved in cell wall synthesis. Specifically, it targets enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), which are crucial for bacterial cell wall formation . By inhibiting these enzymes, the compound disrupts the synthesis of the bacterial cell wall, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline: A similar compound with antimicrobial properties, but lacking the acetamide group.
4-aminobenzenesulfonyl-1,2,3,4-tetrahydroquinoline: Another derivative with a broader spectrum of activity.
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide is unique due to the presence of both the benzenesulfonyl and acetamide groups, which contribute to its enhanced antimicrobial activity and specificity towards certain bacterial enzymes .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-18-7-5-8-19(15-18)16-24(27)25-21-13-12-20-9-6-14-26(23(20)17-21)30(28,29)22-10-3-2-4-11-22/h2-5,7-8,10-13,15,17H,6,9,14,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWUENVFHOXBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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